molecular formula C22H21N3O3 B3740532 5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3740532
M. Wt: 375.4 g/mol
InChI Key: DZSUGRXEJAYECN-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as methoxymethyl, methoxyphenyl, and phenyl groups

Preparation Methods

The synthesis of 5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The methoxymethyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions, often involving reagents such as alkyl halides and aryl halides.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include alkyl halides, aryl halides, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. It is being investigated for its potential use in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and molecular pathways. It can serve as a tool for understanding the mechanisms of action of related compounds.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. It can be used to develop inhibitors or activators of these targets.

    Industrial Applications: In industry, this compound may be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialized materials.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, thereby modulating the biochemical pathways they regulate.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering or blocking signaling pathways.

    Modulation of Protein-Protein Interactions: It can influence the interactions between proteins, affecting their function and stability.

The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family. Some similar compounds include:

Compared to these compounds, this compound is unique due to its specific substituents and potential applications in medicinal chemistry and biological research. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for scientific investigation.

Properties

IUPAC Name

5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-14-17-13-20(26)25-22(23-17)21(16-6-4-3-5-7-16)19(24-25)12-15-8-10-18(28-2)11-9-15/h3-11,13,24H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSUGRXEJAYECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

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